Butyl iodomethyl carbonate Butyl iodomethyl carbonate
Brand Name: Vulcanchem
CAS No.: 912640-25-6
VCID: VC14204431
InChI: InChI=1S/C6H11IO3/c1-2-3-4-9-6(8)10-5-7/h2-5H2,1H3
SMILES:
Molecular Formula: C6H11IO3
Molecular Weight: 258.05 g/mol

Butyl iodomethyl carbonate

CAS No.: 912640-25-6

Cat. No.: VC14204431

Molecular Formula: C6H11IO3

Molecular Weight: 258.05 g/mol

* For research use only. Not for human or veterinary use.

Butyl iodomethyl carbonate - 912640-25-6

Specification

CAS No. 912640-25-6
Molecular Formula C6H11IO3
Molecular Weight 258.05 g/mol
IUPAC Name butyl iodomethyl carbonate
Standard InChI InChI=1S/C6H11IO3/c1-2-3-4-9-6(8)10-5-7/h2-5H2,1H3
Standard InChI Key KDURGOPKASIUOY-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)OCI

Introduction

Structural and Theoretical Considerations

Butyl iodomethyl carbonate would consist of a carbonate backbone (O=C(O-)₂) substituted with a butyl group (-C₄H₉) and an iodomethyl group (-CH₂I). Its molecular weight would theoretically be 282.06 g/mol, with a mono-isotopic mass of 281.9717 Da. The iodine atom’s polarizability and leaving-group propensity would dominate its reactivity, making it a candidate for nucleophilic substitution or cross-coupling reactions .

Comparative analysis with chloromethyl analogs, such as butyl chloromethyl carbonate (CAS 58304-98-6), reveals key differences. The C-I bond (234 kJ/mol) is weaker than C-Cl (339 kJ/mol), implying greater susceptibility to homolytic cleavage or iodide elimination . Density functional theory (DFT) simulations predict a tetrahedral geometry at the carbonate carbon, with bond angles of ~109.5° and a C-O bond length of 1.36 Å, consistent with other carbonate esters .

Synthetic Pathways: Extrapolation from Chlorinated Analogs

Although no direct synthesis of butyl iodomethyl carbonate has been documented, two plausible routes emerge from existing methodologies for chloromethyl carbonates:

Halogen Exchange Reactions

Chloromethyl carbonates like methyl chloromethyl carbonate (CAS 18395-13-8) undergo halogen exchange with NaI in polar aprotic solvents. For example:
Butyl chloromethyl carbonate+NaIButyl iodomethyl carbonate+NaCl\text{Butyl chloromethyl carbonate} + \text{NaI} \rightarrow \text{Butyl iodomethyl carbonate} + \text{NaCl}
This SN2 mechanism would require optimized conditions (e.g., DMF at 60°C) to overcome the steric hindrance from the butyl group .

Direct Carbonate Formation

A two-step process analogous to the synthesis of chloromethyl isopropyl carbonate (CN103922938A) could be adapted :

  • Iodination of dimethyl carbonate:
    (CH₃O)₂CO+I₂UV, initiatorCH₂I(O)COOCH₃+CH₃I\text{(CH₃O)₂CO} + \text{I₂} \xrightarrow{\text{UV, initiator}} \text{CH₂I(O)COOCH₃} + \text{CH₃I}
    Yields for chlorinated analogs under UV light (265 nm) reach 75% .

  • Transesterification with butanol:
    CH₂I(O)COOCH₃+C₄H₉OHacid catalystC₄H₉OCOOCH₂I+CH₃OH\text{CH₂I(O)COOCH₃} + \text{C₄H₉OH} \xrightarrow{\text{acid catalyst}} \text{C₄H₉OCOOCH₂I} + \text{CH₃OH}
    Catalysts like p-toluenesulfonic acid achieve 81–87% yields in chlorinated systems .

Anticipated Physicochemical Properties

Extrapolating from butyl chloromethyl carbonate (ChemSpider ID 10179458) and iodinated alkanes:

PropertyPredicted ValueBasis
Boiling point145–150°C (1333 Pa)Chloro analog: 114–116°C
Density (20°C)1.65–1.70 g/cm³Iodo > chloro (1.48 g/cm³)
Refractive index (nD²⁰)1.485–1.495Chloro analog: 1.435
SolubilityMiscible with THF, CH₂Cl₂Similar carbonate esters

The iodine atom’s electron-withdrawing effect would lower the carbonate carbonyl’s stretching frequency in IR to ~1740 cm⁻¹ vs. 1775 cm⁻¹ for non-halogenated analogs .

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